molecular formula C22H27N3O B11605973 2-{[(1-pentyl-1H-benzimidazol-2-yl)amino]methyl}-6-(prop-2-en-1-yl)phenol

2-{[(1-pentyl-1H-benzimidazol-2-yl)amino]methyl}-6-(prop-2-en-1-yl)phenol

Cat. No.: B11605973
M. Wt: 349.5 g/mol
InChI Key: ZCKHMWBNXATSKZ-UHFFFAOYSA-N
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Description

2-{[(1-pentyl-1H-benzimidazol-2-yl)amino]methyl}-6-(prop-2-en-1-yl)phenol is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1-pentyl-1H-benzimidazol-2-yl)amino]methyl}-6-(prop-2-en-1-yl)phenol typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group in the compound can undergo oxidation to form quinones.

    Reduction: The benzimidazole core can be reduced under hydrogenation conditions.

    Substitution: The allyl group can participate in various substitution reactions, such as nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Substituted allyl derivatives.

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The benzimidazole core can bind to DNA and proteins, disrupting their normal functions. The phenol group can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity. The allyl group may facilitate the compound’s entry into cells by increasing its lipophilicity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(1-pentyl-1H-benzimidazol-2-yl)amino]methyl}-6-(prop-2-en-1-yl)phenol is unique due to its combination of a benzimidazole core, phenol group, and allyl group. This unique structure provides a versatile platform for developing new drugs and materials with enhanced properties.

Properties

Molecular Formula

C22H27N3O

Molecular Weight

349.5 g/mol

IUPAC Name

2-[[(1-pentylbenzimidazol-2-yl)amino]methyl]-6-prop-2-enylphenol

InChI

InChI=1S/C22H27N3O/c1-3-5-8-15-25-20-14-7-6-13-19(20)24-22(25)23-16-18-12-9-11-17(10-4-2)21(18)26/h4,6-7,9,11-14,26H,2-3,5,8,10,15-16H2,1H3,(H,23,24)

InChI Key

ZCKHMWBNXATSKZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C2=CC=CC=C2N=C1NCC3=CC=CC(=C3O)CC=C

Origin of Product

United States

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